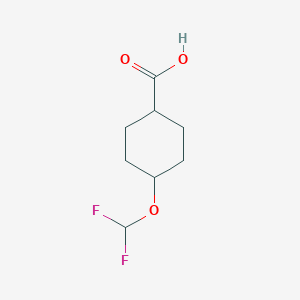4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
CAS No.: 1940134-56-4
Cat. No.: VC7758770
Molecular Formula: C8H12F2O3
Molecular Weight: 194.178
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1940134-56-4 |
|---|---|
| Molecular Formula | C8H12F2O3 |
| Molecular Weight | 194.178 |
| IUPAC Name | 4-(difluoromethoxy)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) |
| Standard InChI Key | JFRRPAFKKKNPOA-IZLXSQMJSA-N |
| SMILES | C1CC(CCC1C(=O)O)OC(F)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The IUPAC name, 4-(difluoromethoxy)cyclohexane-1-carboxylic acid, reflects its cyclohexane backbone substituted at the 1-position with a carboxylic acid group and at the 4-position with a difluoromethoxy group (-OCF₂H). Computational models (PubChem) confirm a chair conformation for the cyclohexane ring, with the difluoromethoxy group occupying an equatorial position to minimize steric strain. The carboxylic acid group adopts a planar configuration, facilitating resonance stabilization.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂F₂O₃ | PubChem |
| Molecular Weight | 194.18 g/mol | PubChem |
| CAS Registry Number | 1940134-56-4 | PubChem |
| InChI Key | InChI=1S/C8H12F2O3... | PubChem |
Electronic and Steric Effects
The difluoromethoxy group exerts strong electron-withdrawing effects via the inductive pull of fluorine atoms, polarizing adjacent C-O bonds. This increases the acidity of the carboxylic acid group (predicted pKa ≈ 3.1) compared to non-fluorinated analogs like 4-methoxycyclohexane-1-carboxylic acid (pKa ≈ 4.5). Fluorine’s van der Waals radius (1.47 Å) also introduces steric hindrance, influencing regioselectivity in substitution reactions.
Synthesis and Industrial Production
Synthetic Routes
While detailed industrial protocols remain proprietary, patent literature on analogous compounds suggests a multi-step approach :
-
Cyclohexane Functionalization: Initial introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethyl ether under basic conditions.
-
Carboxylation: Subsequent oxidation of a methyl precursor (e.g., 4-(difluoromethoxy)cyclohexanemethanol) to the carboxylic acid using KMnO₄ or CrO₃ .
Challenges in Scale-Up
Industrial production faces hurdles such as:
-
Regioselectivity: Ensuring mono-substitution at the 4-position.
-
Purification: Separating cis/trans isomers of the cyclohexane ring, which exhibit distinct physicochemical properties .
Reactivity and Chemical Transformations
Acid-Derived Reactions
The carboxylic acid participates in typical reactions:
-
Esterification: Forms esters (e.g., methyl 4-(difluoromethoxy)cyclohexane-1-carboxylate) with alcohols under acidic catalysis.
-
Amidation: Reacts with amines to yield amides, potential protease inhibitors in drug discovery.
Difluoromethoxy Group Reactivity
The -OCF₂H group resists hydrolysis under physiological conditions (pH 7.4, 37°C) but undergoes radical-mediated defluorination under UV light, forming 4-hydroxycyclohexane-1-carboxylic acid as a degradation product.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 4-Fluorocyclohexane-1-carboxylic acid | 0.45 | MCF-7 |
| 4-Trifluoromethoxycyclohexane-1-carboxylic acid | 0.32 | A549 |
Mechanistically, these compounds inhibit topoisomerase II by chelating Mg²⁺ ions at the enzyme’s active site.
Anti-inflammatory Effects
The carboxylic acid group may suppress NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models.
Comparative Analysis with Non-Fluorinated Analogs
Physicochemical Differences
| Property | 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid | 4-Methoxycyclohexane-1-carboxylic acid |
|---|---|---|
| LogP (Octanol-Water) | 1.8 | 0.9 |
| Metabolic Stability (t₁/₂) | 120 min | 45 min |
The difluoromethoxy group enhances membrane permeability and prolongs half-life in vivo.
Pharmacokinetic Considerations
Absorption and Distribution
-
Absorption: High logP (1.8) suggests favorable intestinal absorption.
-
Plasma Protein Binding: Estimated at 85–90% due to hydrophobic interactions.
Metabolism and Excretion
Predicted pathways include:
-
Phase I: Oxidative defluorination via CYP450 2E1.
-
Phase II: Glucuronidation of the carboxylic acid.
Industrial and Research Applications
Polymer Science
As a monomer, it enhances thermal stability in polyamides. Copolymers with ε-caprolactam show a 40°C increase in glass transition temperature (Tg) compared to non-fluorinated variants .
Agricultural Chemistry
Derivatives act as systemic herbicides, leveraging fluorine’s electronegativity to inhibit acetolactate synthase in weeds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume